

An In-depth Technical Guide to Protein Cross-linking with Disuccinimidyl Sulfoxide (DSSO)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disuccinimidyl sulfoxide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Disuccinimidyl Sulfoxide (DSSO)**, a mass spectrometry (MS)-cleavable cross-linker, for studying protein-protein interactions (PPIs) and elucidating protein structures.

Introduction to DSSO

Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive cross-linking reagent widely used in structural proteomics. Its key feature is the presence of a sulfoxide group in its spacer arm, which makes the cross-linker cleavable in the gas phase during tandem mass spectrometry (MS/MS) analysis.^{[1][2]} This MS-cleavability is a significant advantage over non-cleavable cross-linkers like Disuccinimidyl Suberate (DSS), as it simplifies the identification of cross-linked peptides and interaction sites.^{[3][4][5]}

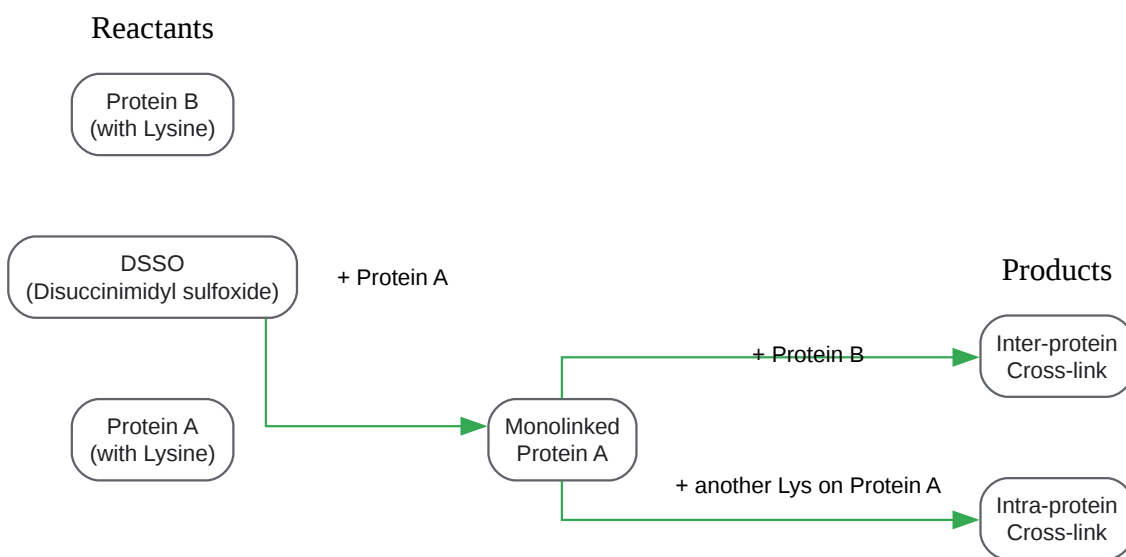
DSSO contains two N-hydroxysuccinimide (NHS) esters that react with primary amines, primarily on lysine (K) residues and protein N-termini, to form stable amide bonds.^{[1][2]} The ability to covalently link amino acids in close proximity allows for the "capture" of transient or weak protein interactions, providing valuable distance constraints for structural modeling.^{[3][6]}

Chemical Properties and Reaction Mechanism

The chemical properties of DSSO are summarized in the table below.

Property	Value	Reference
Full Chemical Name	Disuccinimidyl sulfoxide	[1]
Synonyms	Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-sulfinyldipropionate, Bis- (propionic acid NHS ester)- sulfoxide	
Molecular Weight	388.35 g/mol	
Empirical Formula	C ₁₄ H ₁₆ N ₂ O ₉ S	
Spacer Arm Length	10.1 Å	[1][3]
Reactive Groups	N-hydroxysuccinimide (NHS) esters	[1][3]
Target Residues	Primary amines (Lysine, Protein N-terminus)	[1][2]
Cleavability	MS-cleavable (Collision- Induced Dissociation)	[1][2][3]
Cell Permeability	Yes	[7]

The reaction of DSSO with proteins proceeds in two steps. First, one of the NHS esters reacts with a primary amine on a protein to form a stable amide bond. The second NHS ester then reacts with another primary amine on the same protein (intra-protein cross-link) or a different protein (inter-protein cross-link).



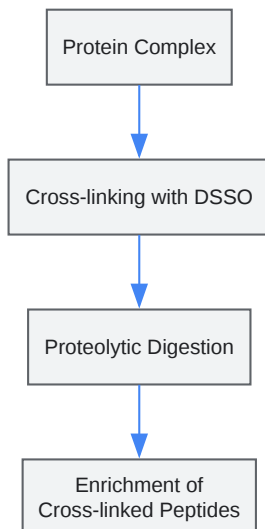
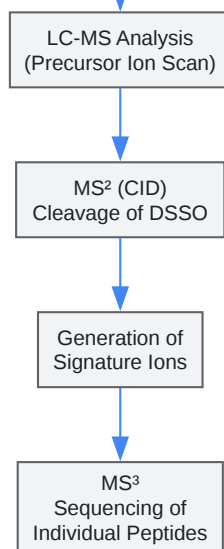
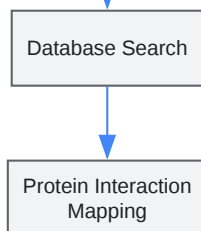
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DSSO cross-linking reaction with proteins.

The Advantage of MS-Cleavability in Mass Spectrometry

The central feature of DSSO is its MS-cleavable spacer arm. During tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), the sulfoxide bond in the DSSO linker preferentially fragments.^[3] This cleavage separates the cross-linked peptides, which simplifies the resulting fragmentation spectra.^{[3][8]}

The cleavage of DSSO during MS/MS generates characteristic "signature" ions, which are the individual peptides with a remnant of the cross-linker attached.^{[4][5][8]} This allows for the use of specialized MS³ data acquisition methods, where the signature ions are further fragmented to determine the sequence of the individual peptides.^{[2][3]} This streamlined workflow significantly improves the confidence and accuracy of cross-linked peptide identification compared to non-cleavable cross-linkers.^{[3][9]}

Sample Preparation**Mass Spectrometry Analysis****Data Analysis**

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General workflow for a DSSO-based cross-linking mass spectrometry experiment.

Experimental Protocols

In Vitro Cross-linking of Purified Proteins

This protocol is a general guideline for cross-linking purified proteins or protein complexes. Optimal conditions may vary depending on the specific proteins and their concentrations.

Materials:

- Purified protein in a suitable buffer (e.g., 20 mM HEPES, pH 7.5; PBS, pH 7.5)[2][3]
- DSSO (dissolved in anhydrous DMSO or DMF)[2][3]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)[2][10]
- Reaction tubes

Protocol:

- Prepare the protein solution to the desired concentration (e.g., 1-10 μ M).[2]
- Prepare a fresh stock solution of DSSO in DMSO or DMF (e.g., 20-50 mM).[2][3]
- Add DSSO to the protein solution to achieve the desired protein-to-cross-linker molar ratio. This often requires optimization, with ratios ranging from 1:10 to 1:1000.[3][10]
- Incubate the reaction mixture at room temperature for 30-60 minutes.[2][10]
- Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[2][10]
- The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.

In Situ Cross-linking in Live Cells

This protocol provides a general framework for cross-linking proteins within their native cellular environment.

Materials:

- Cultured cells
- Phosphate-buffered saline (PBS)
- DSSO (dissolved in anhydrous DMSO)
- Quenching buffer (e.g., 500 mM Tris-HCl, pH 8.0)
- Cell lysis buffer

Protocol:

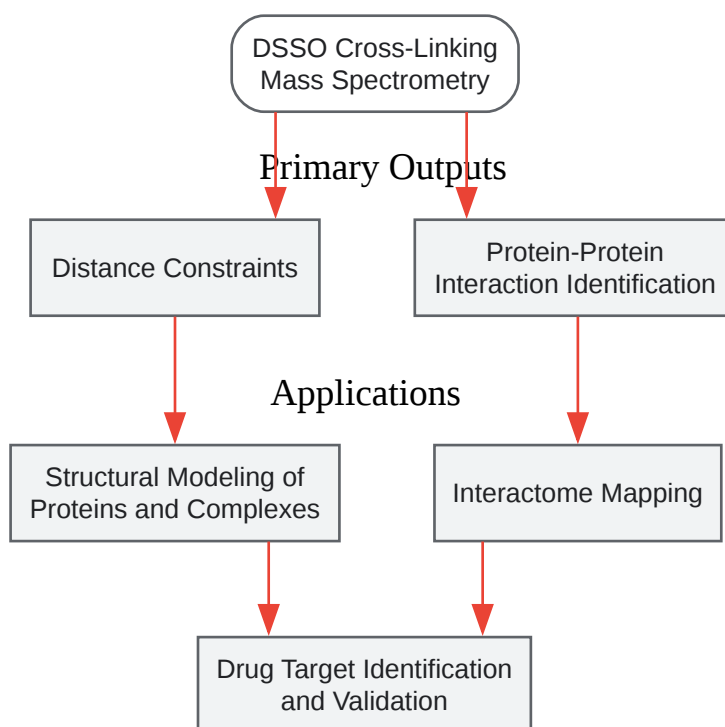
- Wash the cultured cells with PBS to remove media components.
- Resuspend the cells in PBS.
- Add the DSSO solution to the cell suspension. A final concentration of 1-2 mM DSSO is a common starting point.
- Incubate for a defined period, for example, 1 hour at 4°C.[\[9\]](#)
- Quench the reaction by adding the quenching buffer.[\[9\]](#)
- Proceed with cell lysis and subsequent protein extraction and analysis.

Parameter	In Vitro Cross-linking	In Situ Cross-linking	Reference
Protein Concentration	1 - 200 μ M	N/A (whole cells)	[2][3]
DSSO Concentration	Varies based on molar ratio	~1-2 mM	[9]
Protein:Cross-linker Molar Ratio	1:5 - 1:1000	N/A	[3][10][11]
Reaction Buffer	HEPES, PBS (pH 7.5)	PBS	[2][3][9]
Solvent for DSSO	DMSO or DMF	DMSO	[2][3][9]
Incubation Time	30 - 60 minutes	~1 hour	[2][9][10]
Incubation Temperature	Room Temperature or 37°C	4°C	[2][3][9][10]
Quenching Reagent	Tris-HCl or Ammonium Bicarbonate	Tris-HCl	[2][9][10]

Applications in Research and Drug Development

The insights gained from DSSO cross-linking experiments have significant implications for various fields:

- **Structural Biology:** Provides distance constraints to aid in the computational modeling of protein and protein complex structures.[3]
- **Proteomics:** Enables the large-scale identification of protein-protein interactions within complex biological samples, including whole-cell lysates.[12][13][14]
- **Drug Development:** Can be used to study the mechanism of action of drugs that modulate protein-protein interactions or to identify novel drug targets at the interface of interacting proteins. The study of protein complexes can also help in targeting "undruggable" proteins.



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Applications of DSSO cross-linking in scientific research.

Conclusion

DSSO has become an invaluable tool in the field of structural proteomics. Its MS-cleavable nature simplifies the analysis of cross-linked peptides, enabling more confident and comprehensive identification of protein-protein interactions and providing crucial data for structural modeling. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize DSSO in their studies to unravel the complexities of protein interaction networks.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Protein Cross-linking with Disuccinimidyl Sulfoxide (DSSO)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10769550#introduction-to-protein-cross-linking-with-dsso>]

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